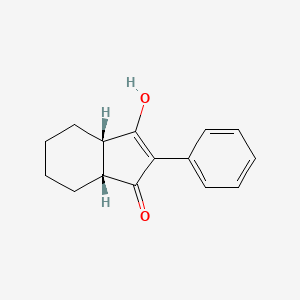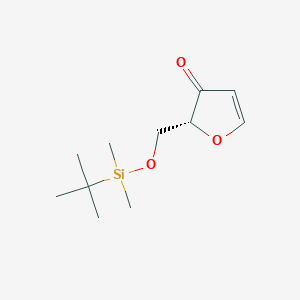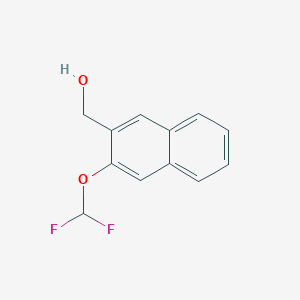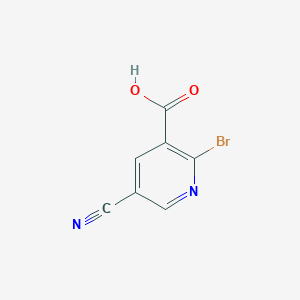
2-Bromo-5-cyanopyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-bromo-5-cianopiridina-3-carboxílico es un compuesto orgánico con la fórmula molecular C7H3BrN2O2. Es un derivado de la piridina, un compuesto orgánico heterocíclico básico.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 2-bromo-5-cianopiridina-3-carboxílico típicamente implica la bromación del ácido 5-cianopiridina-3-carboxílico. La reacción se lleva a cabo en condiciones controladas utilizando bromo o un agente bromante como la N-bromosuccinimida (NBS) en presencia de un disolvente adecuado como el ácido acético o el diclorometano. La reacción generalmente se realiza a temperatura ambiente o a temperaturas ligeramente elevadas para asegurar una bromación completa.
Métodos de producción industrial
Los métodos de producción industrial del ácido 2-bromo-5-cianopiridina-3-carboxílico pueden implicar procesos de bromación a gran escala utilizando reactores de flujo continuo. Estos reactores permiten un control preciso de las condiciones de reacción, asegurando un alto rendimiento y pureza del producto final. El uso de sistemas automatizados y técnicas avanzadas de purificación, como la recristalización y la cromatografía, mejora aún más la eficiencia de la producción industrial.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 2-bromo-5-cianopiridina-3-carboxílico experimenta varios tipos de reacciones químicas, que incluyen:
Reacciones de sustitución: El átomo de bromo puede ser sustituido por otros nucleófilos, como las aminas o los tioles, en condiciones apropiadas.
Reacciones de oxidación y reducción: El compuesto se puede oxidar o reducir para formar diferentes derivados, dependiendo de los reactivos y las condiciones utilizadas.
Reacciones de acoplamiento: Puede participar en reacciones de acoplamiento, como el acoplamiento de Suzuki-Miyaura, para formar moléculas más complejas.
Reactivos y condiciones comunes
Reacciones de sustitución: Los reactivos comunes incluyen aminas, tioles y otros nucleófilos. Las condiciones típicamente implican el uso de una base, como el hidróxido de sodio o el carbonato de potasio, y un disolvente adecuado como el etanol o el dimetilsulfóxido (DMSO).
Reacciones de oxidación y reducción: Se utilizan reactivos como el peróxido de hidrógeno o el borohidruro de sodio para la oxidación y la reducción, respectivamente. Estas reacciones generalmente se llevan a cabo en disolventes acuosos u orgánicos.
Reacciones de acoplamiento: Los catalizadores de paladio y los reactivos organoborados se utilizan comúnmente en las reacciones de acoplamiento de Suzuki-Miyaura. Las reacciones generalmente se realizan en presencia de una base, como el fosfato de potasio, y un disolvente como el tolueno o el tetrahidrofurano (THF).
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de sustitución con aminas pueden producir derivados de aminopiridina, mientras que las reacciones de acoplamiento pueden producir compuestos biarílicos.
Aplicaciones Científicas De Investigación
El ácido 2-bromo-5-cianopiridina-3-carboxílico tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas, particularmente en el desarrollo de productos farmacéuticos y agroquímicos.
Biología: El compuesto se utiliza en el estudio de inhibidores enzimáticos y ligandos de receptores, contribuyendo a la comprensión de las vías y los mecanismos biológicos.
Industria: El compuesto se utiliza en la producción de productos químicos y materiales especiales, incluidos tintes, pigmentos y polímeros.
Mecanismo De Acción
El mecanismo de acción del ácido 2-bromo-5-cianopiridina-3-carboxílico depende de su aplicación específica. En los sistemas biológicos, puede actuar como un inhibidor enzimático o un ligando de receptor, interactuando con objetivos moleculares y vías específicas. Los grupos bromo y ciano en el compuesto pueden influir en su afinidad de unión y selectividad, contribuyendo a su actividad biológica.
Comparación Con Compuestos Similares
Compuestos similares
- 2-Bromo-4-cianopiridina
- 5-Bromo-3-cianopiridina
- Ácido 6-bromopiridina-3-carboxílico
- 5-Bromo-2-piridinocarbonitrilo
Singularidad
El ácido 2-bromo-5-cianopiridina-3-carboxílico es único debido a la presencia de ambos grupos bromo y ciano en el anillo de piridina, lo que puede influir significativamente en su reactividad y actividad biológica.
Propiedades
Fórmula molecular |
C7H3BrN2O2 |
|---|---|
Peso molecular |
227.01 g/mol |
Nombre IUPAC |
2-bromo-5-cyanopyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H3BrN2O2/c8-6-5(7(11)12)1-4(2-9)3-10-6/h1,3H,(H,11,12) |
Clave InChI |
YOWUHDKLKICTDS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1C(=O)O)Br)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


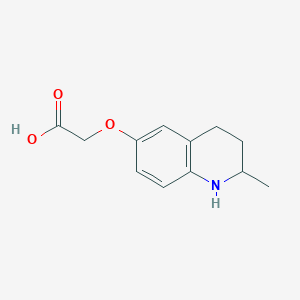


![3-Bromo-2,5-dimethylpyrazolo[1,5-C]pyrimidine](/img/structure/B11880905.png)
